molecular formula C11H5ClF4N2 B13288422 3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine

3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine

Cat. No.: B13288422
M. Wt: 276.62 g/mol
InChI Key: DLRJSQOPOBQYQM-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic aromatic compound that contains a pyridazine ring substituted with chloro, fluorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Introduction of Substituents: The chloro, fluorophenyl, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.

    Radical Reactions: Radical initiators and radical stabilizers are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridazine
  • 3-Chloro-6-(4-bromophenyl)-4-(trifluoromethyl)pyridazine
  • 3-Chloro-6-(4-methylphenyl)-4-(trifluoromethyl)pyridazine

Uniqueness

3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and reactivity. The trifluoromethyl group also contributes to its distinct characteristics, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C11H5ClF4N2

Molecular Weight

276.62 g/mol

IUPAC Name

3-chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine

InChI

InChI=1S/C11H5ClF4N2/c12-10-8(11(14,15)16)5-9(17-18-10)6-1-3-7(13)4-2-6/h1-5H

InChI Key

DLRJSQOPOBQYQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C(=C2)C(F)(F)F)Cl)F

Origin of Product

United States

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